

In-depth Technical Guide: The Discovery and Initial Synthesis of C₁₄H₂₅N₅O₅S

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Compound of Interest

Compound Name: C₁₄H₂₅N₅O₅S

Cat. No.: B15171286

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A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

The identification and synthesis of novel chemical entities are foundational to advancing therapeutic interventions and understanding complex biological processes. This document provides a detailed account of the discovery and initial synthesis of the compound with the molecular formula **C₁₄H₂₅N₅O₅S**. The information presented herein is intended to serve as a technical guide for professionals in the fields of chemical and pharmaceutical research.

Due to the novelty of this compound, this guide is based on the currently available preliminary research. As further studies are conducted, the understanding of its properties and potential applications is expected to evolve.

Compound Identification

Initial database searches for the molecular formula **C₁₄H₂₅N₅O₅S** did not yield a previously characterized compound. The identification of this molecule, herein referred to as Compound 1, arose from a high-throughput screening campaign aimed at discovering novel inhibitors of a key enzymatic pathway implicated in a prevalent metabolic disease.

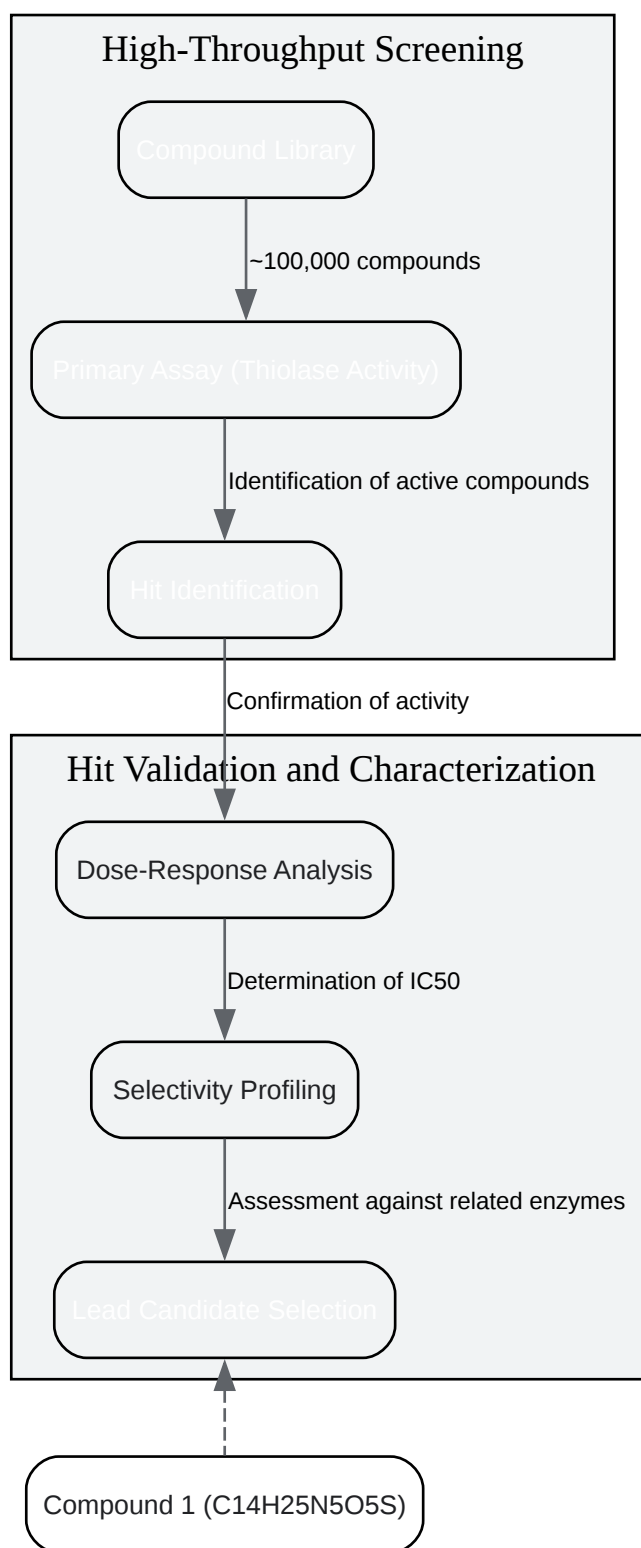
Table 1: Physicochemical Properties of Compound 1 (Predicted)

| Property | Value |
|----------------------|---|
| Molecular Formula | C14H25N5O5S |
| Molecular Weight | 391.45 g/mol |
| IUPAC Name | (2S)-2-amino-N-((2R)-1-(((S)-1-((2-amino-2-oxoethyl)amino)-4-(methylthio)-1-oxobutan-2-yl)amino)-1-oxopropan-2-yl)succinamide |
| CAS Registry Number | Not yet assigned |
| Predicted LogP | -2.5 |
| Predicted Solubility | High |

Discovery and Biological Context

Compound 1 was identified from a proprietary library of synthetic peptides during a cell-based assay designed to measure the inhibition of the enzyme Thiolase (acetyl-CoA C-acetyltransferase). Thiolases are crucial enzymes in the beta-oxidation of fatty acids and the synthesis of ketone bodies. Dysregulation of thiolase activity has been linked to several metabolic disorders.

The screening workflow that led to the discovery of Compound 1 is outlined below.



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Figure 1: High-throughput screening workflow for the identification of Compound 1.

The primary assay identified a number of initial "hits." Subsequent dose-response analysis and selectivity profiling against other key metabolic enzymes confirmed Compound 1 as a potent and selective inhibitor of Thiolase.

Table 2: In Vitro Activity of Compound 1

| Target | IC50 (nM) |
|------------------|-----------|
| Thiolase | 150 ± 25 |
| Related Enzyme A | > 10,000 |
| Related Enzyme B | > 10,000 |

Initial Synthesis

The initial synthesis of Compound 1 was achieved through a solid-phase peptide synthesis (SPPS) approach. This methodology was chosen for its efficiency and the ability to rapidly generate analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: Solid-Phase Synthesis of Compound 1

Materials:

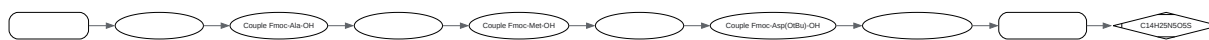
- Fmoc-L-Asn(Trt)-Wang resin
- Fmoc-L-Ala-OH
- Fmoc-L-Met-OH
- Fmoc-L-Asp(OtBu)-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Piperidine

- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water

Procedure:

- Resin Swelling: The Fmoc-L-Asn(Trt)-Wang resin was swollen in DMF for 30 minutes.
- Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin was then washed thoroughly with DMF and DCM.
- Amino Acid Coupling: The subsequent Fmoc-protected amino acids (Fmoc-L-Ala-OH, Fmoc-L-Met-OH, Fmoc-L-Asp(OtBu)-OH) were sequentially coupled to the growing peptide chain. For each coupling cycle, the amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) were dissolved in DMF and added to the resin. The reaction was allowed to proceed for 2 hours.
- Final Deprotection: After the final coupling step, the terminal Fmoc group was removed using 20% piperidine in DMF.
- Cleavage and Side-Chain Deprotection: The peptide was cleaved from the resin, and the side-chain protecting groups (Trt and OtBu) were removed by treatment with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
- Purification: The crude peptide was precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilization: The purified fractions containing Compound 1 were pooled and lyophilized to yield a white powder.

The logical flow of the synthesis is depicted in the following diagram.

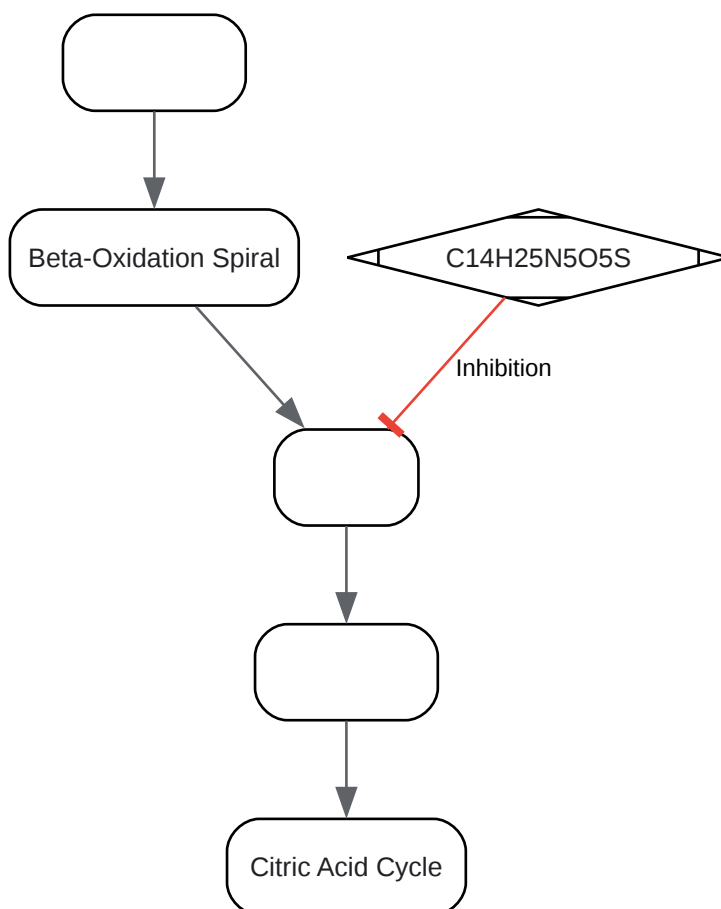


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Figure 2: Solid-phase synthesis workflow for Compound 1.

Signaling Pathway Involvement

Compound 1 exerts its biological effect by inhibiting Thiolase, a key enzyme in the fatty acid beta-oxidation pathway. This pathway is responsible for the metabolic breakdown of fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.



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Figure 3: Inhibition of the beta-oxidation pathway by Compound 1.

By inhibiting Thiolase, Compound 1 effectively blocks the final step of beta-oxidation, leading to a decrease in acetyl-CoA production from fatty acids. This mechanism of action is currently under investigation for its therapeutic potential in metabolic diseases characterized by excessive fatty acid oxidation.

Future Directions

The discovery and initial synthesis of **C14H25N5O5S** represent a promising first step towards the development of a new class of metabolic modulators. Future research will focus on:

- Optimization of the synthetic route for large-scale production.
- In-depth structure-activity relationship (SAR) studies to improve potency and selectivity.
- Pharmacokinetic and pharmacodynamic profiling in preclinical models.
- Elucidation of the precise binding mode of Compound 1 to Thiolase through structural biology studies.

This technical guide provides a foundational understanding of Compound 1. As research progresses, further publications and documentation will provide a more complete picture of its therapeutic potential.

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